molecular formula C9H14N2O2 B179728 tert-butyl 4-methyl-1H-pyrazole-1-carboxylate CAS No. 121669-69-0

tert-butyl 4-methyl-1H-pyrazole-1-carboxylate

Cat. No. B179728
CAS RN: 121669-69-0
M. Wt: 182.22 g/mol
InChI Key: LWXRDTVAZNKWMN-UHFFFAOYSA-N
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Description

“tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the formula C₉H₁₄N₂O₂. It has a molecular weight of 182.22 g/mol . It is also known by the CAS Number: 121669-69-0 .


Synthesis Analysis

The synthesis of pyrazole derivatives like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

“this compound” is a solid substance that is stored at ambient temperature .

Scientific Research Applications

Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of peptides, peptidomimetics, and other complex molecules. It has also been used in the development of new drugs and drug delivery systems. In addition, this compound has been used in the synthesis of a variety of other organic compounds and has been used in the synthesis of polymers, surfactants, and other materials.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to increase the solubility of peptides in aqueous solutions, making them more accessible for use in drug delivery systems. This makes it an ideal reagent for use in peptide synthesis. However, this compound can also be toxic in high concentrations, and it has been known to cause irritation to the eyes and skin. Therefore, it is important to use this compound in a well-ventilated laboratory and to use protective equipment when handling the compound.

Future Directions

Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate has a wide range of potential applications in the field of organic chemistry and drug development. It has been used in the synthesis of peptides, peptidomimetics, and other complex molecules, as well as in the development of new drugs and drug delivery systems. In the future, this compound could be used to develop more efficient and effective drug delivery systems, as well as to synthesize more complex molecules for use in drug development. Additionally, this compound could be used to develop more efficient and effective methods for synthesizing peptides and peptidomimetics. Finally, this compound could be used to develop new materials and polymers for use in various applications.

Synthesis Methods

Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is synthesized by a two-step process. The first step involves the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with tert-butyl bromide in the presence of potassium carbonate. This reaction yields a tert-butyl ester of the carboxylic acid, which is then reacted with a base such as sodium hydroxide to form the final product, this compound.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled, in contact with skin, or if swallowed .

properties

IUPAC Name

tert-butyl 4-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-5-10-11(6-7)8(12)13-9(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXRDTVAZNKWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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